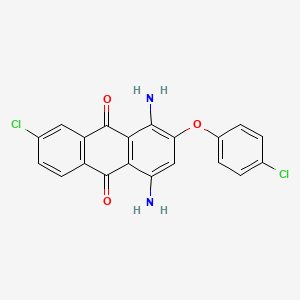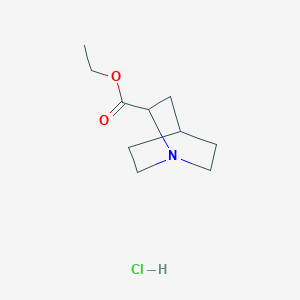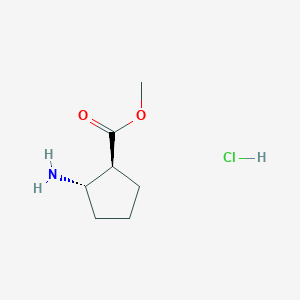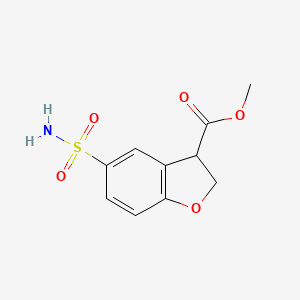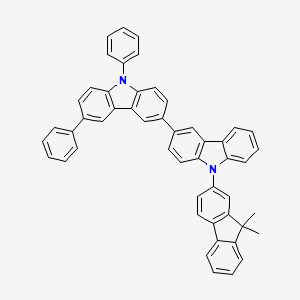
9'-(9,9-Dimethyl-9H-fluoren-2-yl)-6,9-diphenyl-9H,9'H-3,3'-bicarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9’-(9,9-Dimethyl-9H-fluoren-2-yl)-6,9-diphenyl-9H,9’H-3,3’-bicarbazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenyl group and a bicarbazole moiety. The presence of these groups imparts specific chemical and physical properties to the compound, making it valuable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9’-(9,9-Dimethyl-9H-fluoren-2-yl)-6,9-diphenyl-9H,9’H-3,3’-bicarbazole typically involves multiple steps, starting with the preparation of the fluorenyl and carbazole precursors. The fluorenyl group can be synthesized through Friedel-Crafts alkylation, while the carbazole moiety can be prepared via cyclization reactions. The final step involves coupling these two moieties under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
9’-(9,9-Dimethyl-9H-fluoren-2-yl)-6,9-diphenyl-9H,9’H-3,3’-bicarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the fluorenyl and carbazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce hydrofluorene compounds.
Wissenschaftliche Forschungsanwendungen
9’-(9,9-Dimethyl-9H-fluoren-2-yl)-6,9-diphenyl-9H,9’H-3,3’-bicarbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 9’-(9,9-Dimethyl-9H-fluoren-2-yl)-6,9-diphenyl-9H,9’H-3,3’-bicarbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- 9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
Uniqueness
Compared to similar compounds, 9’-(9,9-Dimethyl-9H-fluoren-2-yl)-6,9-diphenyl-9H,9’H-3,3’-bicarbazole stands out due to its dual fluorenyl and bicarbazole structure. This unique combination imparts distinct electronic and photophysical properties, making it particularly valuable for applications in optoelectronics and materials science.
Eigenschaften
Molekularformel |
C51H36N2 |
|---|---|
Molekulargewicht |
676.8 g/mol |
IUPAC-Name |
3-[9-(9,9-dimethylfluoren-2-yl)carbazol-3-yl]-6,9-diphenylcarbazole |
InChI |
InChI=1S/C51H36N2/c1-51(2)45-19-11-9-17-39(45)40-25-24-38(32-46(40)51)53-47-20-12-10-18-41(47)42-30-35(22-27-48(42)53)36-23-28-50-44(31-36)43-29-34(33-13-5-3-6-14-33)21-26-49(43)52(50)37-15-7-4-8-16-37/h3-32H,1-2H3 |
InChI-Schlüssel |
IUXHCEHLLMUWML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N4C5=C(C=C(C=C5)C6=CC7=C(C=C6)N(C8=C7C=C(C=C8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C14)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


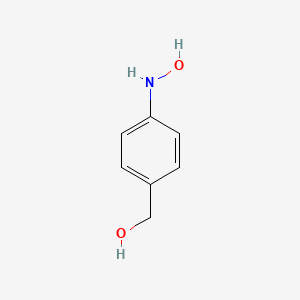
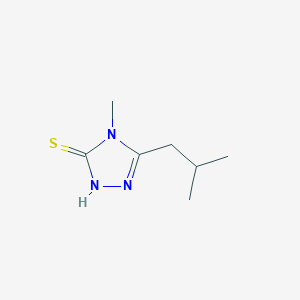
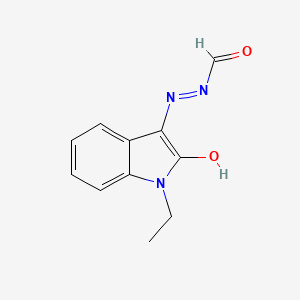


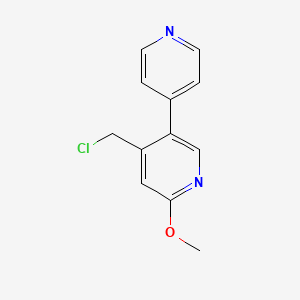
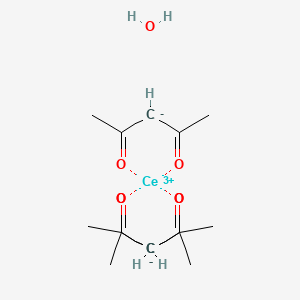

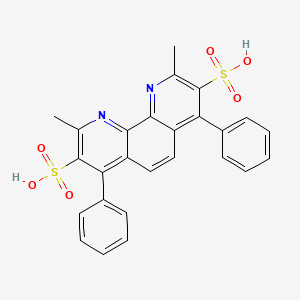
![9-Azabicyclo[3.3.1]nonanen-oxyl](/img/structure/B13144971.png)
